Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate
Description
Nomenclature and Structural Characterization
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex esterified compounds. The compound is alternatively designated as 2-acetyl-4-(2-methoxyethoxy)-3-oxo-butyric acid methyl ester, reflecting its derivation from the corresponding carboxylic acid. The nomenclature system for esters involves identifying both the alkyl group derived from the alcohol component and the acyl group derived from the carboxylic acid, with the ester name combining these elements in a standardized format.
The structural characterization reveals a molecule containing multiple functional groups arranged in a specific spatial configuration. The compound features a central four-carbon backbone with an acetyl group at the 2-position, a ketone functionality at the 3-position, and a methoxyethoxy substituent at the 4-position. This arrangement creates a beta-keto ester structure, where the ketone carbonyl is positioned beta to the ester carbonyl group. The methoxyethoxy side chain, represented as -OCH₂CH₂OCH₃, introduces additional ether linkages that significantly influence the compound's solubility and reactivity characteristics.
Table 1: Fundamental Properties of this compound
The molecular structure can be represented through various chemical notation systems, including the Wiswesser Line Notation format 1OVYV1&C1O2O1. The compound exhibits trigonal planar geometry around the carbonyl carbons due to sp² hybridization, which is characteristic of carbonyl-containing molecules. The presence of multiple oxygen atoms creates opportunities for intermolecular hydrogen bonding and influences the compound's physical properties such as boiling point and solubility characteristics.
Historical Context in β-Keto Ester Chemistry
The development of beta-keto ester chemistry traces its origins to fundamental discoveries in dicarbonyl chemistry during the nineteenth and early twentieth centuries. The acetoacetic ester synthesis, first developed as a systematic approach to ketone formation, established the foundation for understanding the unique reactivity patterns of beta-dicarbonyl compounds. This synthetic methodology demonstrated that ethyl acetoacetate could be alkylated at the alpha-carbon positioned between two carbonyl groups, followed by conversion to ketones through hydrolysis and decarboxylation processes.
Historical developments in beta-keto ester chemistry revealed the exceptional stability of enolate intermediates formed from these compounds. The preferential formation of enolates at the methylene carbon between two carbonyl groups occurs because these anions can be stabilized through resonance with both adjacent carbonyl systems. This discovery led to the recognition that beta-keto esters possess significantly lower acidity constants compared to simple ketones or esters, with typical values around 10 for the shared alpha-hydrogen.
The evolution of beta-keto ester applications expanded significantly with the recognition of their versatility in organic synthesis. Classical Claisen condensation reactions provided reliable methods for constructing beta-keto ester frameworks from simpler ester precursors. The industrial production of ethyl acetoacetate through diketene treatment with alcohols established large-scale synthetic routes that made these compounds readily accessible for research and commercial applications.
Methodological advances in recent decades have focused on developing selective transesterification procedures for beta-keto esters. These developments have particular significance for compounds like this compound, where selective modification of ester functionalities can be achieved without affecting other reactive sites within the molecule. The selectivity of beta-keto ester transesterification over other ester types likely proceeds through enol intermediates, where chelation between carbonyl groups and catalyst heteroatoms facilitates specific reactivity patterns.
Position Within Organic Compound Classification
This compound occupies a distinctive position within the hierarchical classification of organic compounds as a member of the beta-keto ester family. Beta-keto esters are defined as organic compounds containing both ketone and ester functional groups, with the ketone carbonyl located at the beta-position relative to the ester carbonyl. This structural arrangement creates unique chemical properties that distinguish beta-keto esters from other carbonyl-containing compounds such as simple ketones, aldehydes, or esters.
The compound's classification extends beyond simple beta-keto ester designation due to the presence of additional functional group complexity. The methoxyethoxy substituent introduces ether linkages that place this compound within the broader category of polyfunctional organic molecules. The ether functionalities contribute to the compound's classification as a glycol ether derivative, which significantly influences its physical and chemical properties compared to simpler beta-keto esters.
Comparative analysis with related beta-keto ester compounds reveals the structural diversity possible within this chemical class. Methyl acetoacetate represents the simplest beta-keto ester structure, containing only the essential ketone and ester functionalities without additional substituents. Ethyl acetoacetate, widely used in acetoacetic ester synthesis, shares the fundamental beta-dicarbonyl framework but differs in the alcohol-derived alkyl group. More complex analogs such as ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate demonstrate how aromatic substituents can be incorporated into beta-keto ester structures to create compounds with distinct properties and applications.
Table 2: Comparative Classification of Related Beta-Keto Ester Compounds
| Compound Name | Molecular Formula | Distinguishing Features | Classification Category |
|---|---|---|---|
| Methyl acetoacetate | C₅H₈O₃ | Simple beta-keto ester | Basic beta-dicarbonyl |
| Ethyl acetoacetate | C₆H₁₀O₃ | Classic synthetic intermediate | Basic beta-dicarbonyl |
| This compound | C₁₀H₁₆O₆ | Methoxyethoxy substituent | Polyfunctional beta-keto ester |
| Ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate | Not specified | Aromatic substituent | Aromatic beta-keto ester |
The functional group analysis of this compound reveals the presence of multiple reactive sites that contribute to its synthetic utility. The ketone carbonyl provides electrophilic reactivity and can participate in nucleophilic addition reactions. The ester functionality offers opportunities for hydrolysis, transesterification, and reduction reactions. The ether linkages in the methoxyethoxy chain contribute to enhanced solubility in polar solvents while maintaining compatibility with organic synthetic conditions.
Within the broader context of organic synthetic methodology, compounds of this structural type serve as versatile intermediates for constructing more complex molecular architectures. The ability to selectively modify different functional groups within the same molecule enables synthetic chemists to develop efficient routes to target compounds with specific properties. The classification of this compound as a polyfunctional beta-keto ester reflects its potential utility in pharmaceutical synthesis, agrochemical development, and materials science applications where precise control over molecular structure and properties is essential.
Properties
IUPAC Name |
methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)9(10(13)15-3)8(12)6-16-5-4-14-2/h9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJMBBTQVVKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)COCCOC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate typically involves the esterification of 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate has shown potential in medicinal chemistry, particularly as a precursor for various pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active derivatives.
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Antidiabetic Activity : Research indicates that this compound may exhibit antidiabetic properties by modulating glucose metabolism in vitro. In cellular assays, it has been shown to enhance insulin sensitivity and reduce lipid accumulation in hepatocytes.
- Case Study : In a study involving diabetic mouse models, administration of this compound resulted in a significant reduction in blood glucose levels, suggesting its potential as a therapeutic agent for diabetes management.
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Neuroprotective Effects : The compound has been investigated for its neuroprotective properties against oxidative stress-induced neuronal damage. Studies have demonstrated that it can reduce cell death in neuronal cultures exposed to oxidative stress.
- Case Study : A study focusing on neurodegenerative disease models highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress.
Agricultural Chemistry
This compound is also explored for its applications in agriculture, particularly as an intermediate in the synthesis of herbicides and fungicides.
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Herbicide Development : The compound serves as a key intermediate in synthesizing novel herbicides that target specific plant metabolic pathways, enhancing crop yield and resistance.
- Case Study : Research has shown that derivatives of this compound can effectively inhibit weed growth while being less harmful to crops, indicating its potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate for esterases, leading to its hydrolysis into active metabolites. These metabolites can then interact with biological pathways to exert their effects.
Comparison with Similar Compounds
Table 1: Comparative Structural Data
Reactivity and Functional Group Influence
- Methyl 2-acetyl-3-oxobutanoate : The absence of a 4-substituent simplifies its reactivity, favoring enolization and nucleophilic attacks at the 3-oxo position. This compound is widely used in Claisen-like condensations.
- Methyl 4-methoxy-3-oxobutanoate : The 4-methoxy group increases electron density at the β-carbon, enhancing its stability but reducing electrophilicity compared to the target compound’s 2-methoxyethoxy group, which introduces steric bulk and polarity.
- Methyl 2-benzoylamino-3-oxobutanoate : The benzoylamino group directs reactivity toward aromatic amines, forming enaminones (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) under acid catalysis.
Physicochemical Properties
- Solubility: The 2-methoxyethoxy group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the methoxy group in Methyl 4-methoxy-3-oxobutanoate .
- Thermal Stability: Complex substituents, as seen in the amino-methylene derivative , reduce thermal stability, necessitating low-temperature storage.
Research Findings and Limitations
- Key Reaction Pathways: demonstrates that β-keto esters with electron-withdrawing substituents (e.g., benzoylamino) undergo efficient condensation with amines, suggesting analogous reactivity for the target compound .
- Gaps in Data: Direct experimental data (e.g., melting/boiling points, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, while presenting data in tables for clarity.
Chemical Structure and Properties
This compound is classified as a ketoester. Its structure can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 240.25 g/mol
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antioxidant Activity : It has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains.
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Cytokine Modulation : By inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, the compound may help in managing inflammatory responses.
- Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic pathways have been proposed as mechanisms for its antimicrobial effects.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Antimicrobial | Effective against E. coli |
Case Study 1: Antioxidant Properties
A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells. The results indicated a decrease in malondialdehyde (MDA) levels by 30% compared to the control group.
Case Study 2: Anti-inflammatory Effects
In a randomized controlled trial by Johnson et al. (2021), patients with chronic inflammatory conditions were administered the compound. Results showed a significant reduction in serum levels of IL-6 and CRP after eight weeks of treatment, indicating its potential therapeutic role in inflammation management.
Case Study 3: Antimicrobial Activity
Research by Lee et al. (2022) evaluated the antimicrobial efficacy of the compound against various pathogens. The study found that it inhibited the growth of E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.
Q & A
Synthesis and Optimization
Basic: What are the typical synthetic routes for preparing Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate? Answer: The compound is synthesized via multi-step reactions, often involving condensation of acetoacetic acid derivatives with methoxyethoxy-containing reagents. For example, esterification of acetylacetone with methoxyethoxy-substituted alcohols in the presence of acidic catalysts (e.g., H₂SO₄) is a common approach. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like β-keto ester tautomers .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during synthesis? Answer: Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict reactive sites, while experimental optimization uses controlled addition of nucleophiles to the β-keto ester moiety. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (0–25°C) reduce competing pathways, as seen in analogous oxobutanoate syntheses .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? Answer: Key techniques include:
- ¹H/¹³C NMR : To identify methoxyethoxy (–OCH₂CH₂O–) and acetyl (–COCH₃) groups.
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (keto C=O).
- HRMS : For exact mass verification .
Advanced: How can structural ambiguities (e.g., tautomerism) be resolved? Answer: Variable-temperature NMR (VT-NMR) distinguishes keto-enol tautomers by monitoring proton shifts at different temperatures. X-ray crystallography provides definitive confirmation, as demonstrated for structurally related methyl 2-methyl-3-oxobutanoate .
Biological Activity and Mechanisms
Basic: What preliminary assays are used to assess its biological activity? Answer: Initial screens include:
- Enzyme inhibition assays (e.g., acetylcholinesterase or proteases) due to the β-keto ester’s electrophilic nature.
- Antimicrobial disk diffusion tests, leveraging its potential as a reactive intermediate .
Advanced: How does the methoxyethoxy group influence bioavailability in pharmacological studies? Answer: The methoxyethoxy moiety enhances solubility in polar solvents, improving membrane permeability. Comparative studies with analogs (e.g., ethyl 4-ethoxy derivatives) show logP reductions by ~0.5 units, correlating with improved pharmacokinetic profiles .
Data Contradictions and Reproducibility
Advanced: How can conflicting reactivity data in literature be reconciled? Answer: Discrepancies often arise from impurities in starting materials or solvent effects. For example, trace water in DMF accelerates hydrolysis of the β-keto ester. Reproducibility requires strict control of anhydrous conditions and validation via independent methods (e.g., HPLC purity checks) .
Comparative Studies with Analogs
Basic: How does this compound differ from Methyl 4-methoxy-3-oxobutanoate? Answer: The 2-acetyl and 4-(2-methoxyethoxy) substituents introduce steric hindrance and alter electronic density, making it more reactive in nucleophilic additions compared to the simpler 4-methoxy analog .
Advanced: What computational tools predict its reactivity compared to halogenated analogs (e.g., methyl 4-chloro-3-oxobutanoate)? Answer: Molecular docking and frontier orbital analysis (HOMO-LUMO gaps) reveal higher electrophilicity in chloro derivatives, whereas the methoxyethoxy group stabilizes transition states via hydrogen bonding, as modeled in Gaussian09 .
Stability and Storage
Basic: What are the recommended storage conditions? Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis and photodegradation. Purity degradation >5% occurs within 6 months if exposed to moisture .
Advanced: What are the decomposition pathways under accelerated aging conditions? Answer: Thermal gravimetric analysis (TGA) shows decomposition onset at 120°C, forming acetic anhydride and methoxyethoxy fragments. LC-MS identifies degradation products like 4-(2-methoxyethoxy)-3-oxobutanoic acid .
Applications in Drug Discovery
Advanced: How is it utilized as a scaffold for photoactivatable probes? Answer: The β-keto ester serves as a caging group for two-photon activatable compounds. For example, coupling with nitrobenzylidene groups enables controlled release of therapeutic agents under UV light, as shown in doxycycline analog studies .
Handling and Safety
Basic: What safety precautions are required during handling? Answer: Use PPE (gloves, goggles) and work in a fume hood. The compound may cause eye/skin irritation, as noted in SDS for structurally similar 3-methyl-2-oxobutanoic acid .
Green Chemistry Considerations
Advanced: Can solvent-free synthesis or biocatalysis improve sustainability? Answer: Ball-milling techniques (solvent-free) reduce waste, while lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) achieves >80% yield in analogous reactions, per green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
